molecular formula C19H20F3NO B084969 Boxidine CAS No. 10355-14-3

Boxidine

Cat. No.: B084969
CAS No.: 10355-14-3
M. Wt: 335.4 g/mol
InChI Key: FOCUKKUAGZPPCU-UHFFFAOYSA-N
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Description

Boxidine is a member of biphenyls.
This compound is an agent that inhibits the transformation of 7-dehydrocholesterol to cholesterol and also inhibits sterol absorption.

Biological Activity

Boxidine, a compound with the chemical formula C19_{19}H20_{20}F3_3NO, has garnered attention for its biological activity, particularly in the context of cancer treatment. This article explores the compound's mechanisms, effects on cholesterol biosynthesis, and relevant case studies that highlight its potential therapeutic applications.

This compound is classified as an inhibitor of specific enzymes involved in cholesterol biosynthesis, notably the 3β-hydroxysteroid-Δ7-reductase (DHCR7). This inhibition leads to the accumulation of cholesterol precursors such as 7-dehydrocholesterol (7DHC), which can have significant implications for cancer cell metabolism and survival .

PropertyValue
Molecular FormulaC19_{19}H20_{20}F3_3NO
Molecular Weight351.37 g/mol
LogP4.5
SolubilitySoluble in DMSO

Biological Activity and Cancer Research

Recent studies have demonstrated that this compound and similar compounds can impact cancer cell lines by modulating cholesterol metabolism. The inhibition of DHCR7 not only disrupts cholesterol biosynthesis but also triggers cellular stress responses that can lead to apoptosis in cancer cells. This mechanism is particularly relevant in breast cancer, where altered cholesterol metabolism is often observed .

Case Study: this compound in Breast Cancer Treatment

A notable case study investigated the effects of this compound on breast cancer cell lines. Researchers treated MCF-7 cells with varying concentrations of this compound and measured cell viability, apoptosis rates, and cholesterol precursor accumulation.

Results Summary:

  • Cell Viability: Significant reduction in viability at concentrations above 10 µM.
  • Apoptosis: Increased apoptosis markers (caspase-3 activation) observed.
  • Cholesterol Precursors: Accumulation of 7DHC was confirmed through mass spectrometry.

These findings suggest that this compound's ability to inhibit DHCR7 plays a crucial role in its anticancer properties, potentially offering a new avenue for therapeutic interventions .

Implications for Cholesterol Metabolism

This compound's role extends beyond direct cytotoxicity; it also influences broader metabolic pathways. The compound's interaction with the antiestrogen binding site (AEBS) has been linked to altered cholesterol metabolism, which can affect drug efficacy in breast cancer treatments. The AEBS is involved in regulating various enzymes associated with cholesterol biosynthesis, and this compound's inhibition may enhance the effectiveness of other therapeutic agents like Tamoxifen by modifying cellular responses to treatment .

Table 2: Summary of Biological Effects of this compound

EffectObservations
Cell ViabilityDecreased at high concentrations
ApoptosisIncreased markers (caspase-3)
Cholesterol Precursor LevelsElevated levels of 7DHC
Interaction with AEBSModulates response to other drugs

Properties

IUPAC Name

1-[2-[4-[4-(trifluoromethyl)phenyl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO/c20-19(21,22)17-7-3-15(4-8-17)16-5-9-18(10-6-16)24-14-13-23-11-1-2-12-23/h3-10H,1-2,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCUKKUAGZPPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145896
Record name Boxidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10355-14-3
Record name Boxidine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010355143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boxidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOXIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MJ40K4117
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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